![molecular formula C12H18O2 B079383 2-Methoxy-6-pentylphenol CAS No. 15116-11-7](/img/structure/B79383.png)
2-Methoxy-6-pentylphenol
Overview
Description
2-Methoxy-6-pentylphenol is a chemical compound with the molecular formula C₁₂H₁₈O₂ It is a phenolic compound characterized by a methoxy group (-OCH₃) and a pentyl group (-C₅H₁₁) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-pentylphenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where phenol reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of quin
Biological Activity
2-Methoxy-6-pentylphenol, also known as primin, is a phenolic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its methoxy group at the 2-position and a pentyl chain at the 6-position of the phenolic ring. Its molecular formula is with a molecular weight of approximately 208.25 g/mol. The compound's structure contributes to its solubility and reactivity, influencing its biological interactions.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)). These assays measure the compound's ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
The results indicate that this compound exhibits significant antioxidant activity, comparable to other known antioxidants.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. It has shown effectiveness against a range of bacteria and fungi, suggesting potential applications in food preservation and therapeutic contexts.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Candida albicans | 500 µg/mL | |
Escherichia coli | 250 µg/mL | |
Staphylococcus aureus | 125 µg/mL |
These findings highlight the compound's potential as a natural preservative and therapeutic agent against infections.
Antioxidant Mechanism
The antioxidant activity of this compound is attributed to its ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them and preventing cellular damage. This mechanism has been supported by molecular docking studies that suggest strong interactions with key enzymes involved in oxidative stress pathways.
Antimicrobial Mechanism
The antimicrobial effects are believed to result from the disruption of microbial cell membranes and interference with metabolic pathways. For instance, studies have shown that it can inhibit the activity of DNA gyrase, an essential enzyme for bacterial replication.
Case Studies
- In vitro Study on Breast Cancer Cells : A study assessed the cytotoxic effects of various phenolic compounds on MCF-7 breast cancer cells using the MTT assay. Results indicated that this compound exhibited notable cytotoxicity, suggesting its potential as an anticancer agent .
- Phytochemical Analysis : In extracts from red cabbage containing this compound, significant antimicrobial and antioxidant activities were reported, reinforcing the compound's bioactive potential in plant-based sources .
Properties
IUPAC Name |
2-methoxy-6-pentylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-7-10-8-6-9-11(14-2)12(10)13/h6,8-9,13H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNBWAHFGNZZKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471314 | |
Record name | 2-Methoxy-6-pentylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15116-11-7 | |
Record name | 2-Methoxy-6-pentylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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